molecular formula C21H19N3O4 B14959295 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14959295
M. Wt: 377.4 g/mol
InChI Key: OEWCWVGHKCUPDU-UHFFFAOYSA-N
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Description

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method includes the coupling of 6-bromopyridin-2(1H)-one with (3,4,5-trimethoxyphenyl)boronic acid in the presence of copper(II) acetate and pyridine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase . This mechanism is similar to that of other known anti-cancer agents like colchicine and combretastatin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific structural configuration, which may offer distinct binding affinities and selectivities compared to other similar compounds. Its trimethoxyphenyl group is a versatile pharmacophore that enhances its bioactivity .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-phenyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C21H19N3O4/c1-26-17-11-13(12-18(27-2)19(17)28-3)16-10-9-15-20(22-16)23-24(21(15)25)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,23)

InChI Key

OEWCWVGHKCUPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4

Origin of Product

United States

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